1-Bromo-7-ethylisoquinoline
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Overview
Description
1-Bromo-7-ethylisoquinoline is a heterocyclic aromatic organic compound. It belongs to the isoquinoline family, which is characterized by a benzene ring fused to a pyridine ring. Isoquinoline derivatives are known for their diverse applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry .
Preparation Methods
The synthesis of 1-Bromo-7-ethylisoquinoline can be achieved through various methods. One common approach involves the bromination of 7-ethylisoquinoline. This reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like acetic acid or carbon tetrachloride. The reaction is carried out under reflux conditions to ensure complete bromination .
Industrial production methods for isoquinoline derivatives often involve the use of catalysts and optimized reaction conditions to achieve high yields and purity. Techniques such as microwave-assisted synthesis, solvent-free reactions, and the use of ionic liquids have been explored to make the process more efficient and environmentally friendly .
Chemical Reactions Analysis
1-Bromo-7-ethylisoquinoline undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form isoquinoline N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), leading to the formation of 7-ethylisoquinoline.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an aminoisoquinoline derivative .
Scientific Research Applications
1-Bromo-7-ethylisoquinoline has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Bromo-7-ethylisoquinoline involves its interaction with molecular targets and pathways within biological systems. The compound can act as an inhibitor or modulator of specific enzymes or receptors, leading to various biological effects. For example, isoquinoline derivatives have been shown to inhibit certain kinases and enzymes involved in cell signaling pathways, which can result in antiproliferative and anti-inflammatory effects .
Comparison with Similar Compounds
1-Bromo-7-ethylisoquinoline can be compared with other similar compounds, such as:
7-Ethylisoquinoline: Lacks the bromine substituent, making it less reactive in nucleophilic substitution reactions.
1-Bromoisoquinoline: Similar structure but without the ethyl group, which can influence its reactivity and biological activity.
1-Bromo-7-methylisoquinoline: The presence of a methyl group instead of an ethyl group can affect its chemical properties and applications
Properties
Molecular Formula |
C11H10BrN |
---|---|
Molecular Weight |
236.11 g/mol |
IUPAC Name |
1-bromo-7-ethylisoquinoline |
InChI |
InChI=1S/C11H10BrN/c1-2-8-3-4-9-5-6-13-11(12)10(9)7-8/h3-7H,2H2,1H3 |
InChI Key |
CMYKGPCUHPQLSD-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(C=C1)C=CN=C2Br |
Origin of Product |
United States |
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